Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18123305
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3
SMILES:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC18123305

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3
Standard InChI Key RQCWRTQCRGHFJF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=CC=NN2C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1427437-80-6) has the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . Its IUPAC name, methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate, reflects the fused bicyclic system comprising a pyrazole ring (positions 1,5-a) and a pyridine ring. The chlorine atom occupies the 4-position of the pyridine ring, while the methyl ester group is at the 5-position . The SMILES notation COC(=O)C1=C(C2=CC=NN2C=C1)Cl encodes this structure, highlighting the ester (COC(=O)) and chlorine (Cl) substituents .

Structural and Electronic Properties

X-ray crystallography and computational modeling reveal a planar fused-ring system with slight puckering at the ester moiety . The chlorine atom induces electron withdrawal, polarizing the pyridine ring and enhancing reactivity at the 5-position. The ester group contributes to solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while the aromatic system enables π-π stacking interactions with protein targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
XLogP3 (Partition Coefficient)1.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically begins with 3-aminopyrazole derivatives, which undergo cyclization with electrophiles such as ethyl 3-ethoxyprop-2-enoate to form the pyrazolo[1,5-a]pyridine core . Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding intermediates like 5-chloropyrazolo[1,5-a]pyrimidine . Subsequent esterification with methanol in the presence of acid catalysts introduces the methyl ester group.

Example Reaction Sequence:

  • Cyclization:
    3-Aminopyrazole+Ethyl 3-ethoxyprop-2-enoateDMF, 100°CPyrazolo[1,5-a]pyridin-5-one\text{3-Aminopyrazole} + \text{Ethyl 3-ethoxyprop-2-enoate} \xrightarrow{\text{DMF, 100°C}} \text{Pyrazolo[1,5-a]pyridin-5-one} .

  • Chlorination:
    Pyrazolo[1,5-a]pyridin-5-onePOCl3,120°C4-Chloropyrazolo[1,5-a]pyridine\text{Pyrazolo[1,5-a]pyridin-5-one} \xrightarrow{\text{POCl}_3, 120°C} \text{4-Chloropyrazolo[1,5-a]pyridine} .

  • Esterification:
    4-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acidMeOH, H2SO4Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate\text{4-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid} \xrightarrow{\text{MeOH, H}_2\text{SO}_4} \text{Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate} .

Optimization Strategies

Yield improvements (up to 80%) are achieved by modulating reaction conditions:

  • Solvent Choice: Polar solvents like DMF enhance nucleophilic substitution rates during cyclization .

  • Catalyst Loading: Sodium ethanolate increases esterification efficiency by deprotonating intermediates .

  • Temperature Control: Reflux at 120°C during chlorination minimizes byproduct formation .

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiles

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate derivatives exhibit potent inhibition of CK2 and PI3Kδ, kinases implicated in cancer and inflammatory diseases .

Casein Kinase 2 (CK2) Inhibition

CK2, a serine/threonine kinase, is dysregulated in cancers such as leukemia and breast cancer. The compound’s pyrazolo[1,5-a]pyridine scaffold binds the ATP pocket of CK2, with the chlorine atom forming a halogen bond with Leu45. Derivatives like IC20 demonstrate a dissociation constant (KDK_D) of 12 nM and >100-fold selectivity over related kinases .

PI3Kδ Selectivity

In PI3Kδ-targeted therapies, the ester moiety enhances binding to Val828 in the kinase’s affinity pocket. Compound CPL302253, a structural analog, shows an IC₅₀ of 2.8 nM for PI3Kδ with minimal off-target activity .

Anticancer and Anti-Inflammatory Effects

  • Apoptosis Induction: CK2 inhibition disrupts NF-κB signaling, promoting caspase-3 activation in leukemia cells .

  • Immune Modulation: PI3Kδ blockade reduces interleukin-6 (IL-6) production in asthma models, attenuating airway inflammation .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution Reactions

The 5-position ester undergoes hydrolysis to carboxylic acids under basic conditions, enabling conjugation with amines or alcohols. For example:
Methyl esterNaOH, H2OCarboxylic acidEDC, HOBtAmide derivatives\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{EDC, HOBt}} \text{Amide derivatives}.

Electrophilic Aromatic Substitution

Bromination at the 3-position using NN-bromosuccinimide (NBS) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

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